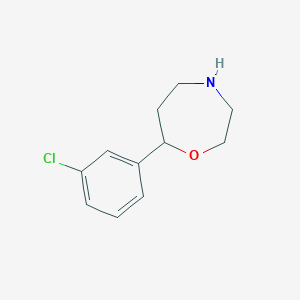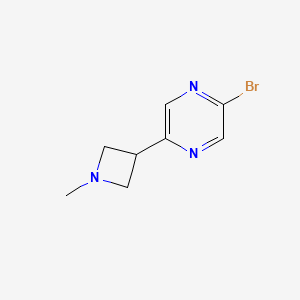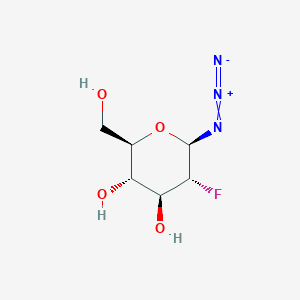![molecular formula C13H15NO2S B11714290 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11714290.png)
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H15NO2S It is characterized by a cyclopentane ring attached to a phenyl group substituted with a methylsulfonyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with a methylsulfonyl group at the meta position.
Cyclopentane Ring Formation: The cyclopentane ring is then attached to the phenyl ring through a carbon-carbon bond formation.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile involves its interaction with molecular targets through its functional groups:
Methylsulfonyl Group: Can participate in hydrogen bonding and other interactions.
Nitrile Group: Acts as a nucleophile in various reactions.
Cyclopentane Ring: Provides structural rigidity and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-[3-(Methylsulfonyl)phenyl]cyclopentane-1-carbonitrile
- 1-(3-Methylsulfonylphenyl)cyclopentane-1-carbonitrile
Comparison: 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methylsulfonyl group
Eigenschaften
Molekularformel |
C13H15NO2S |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
1-(3-methylsulfonylphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
RLODBMHNKOYBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)


![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)

![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)

![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)

![rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B11714262.png)
![rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B11714268.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)
